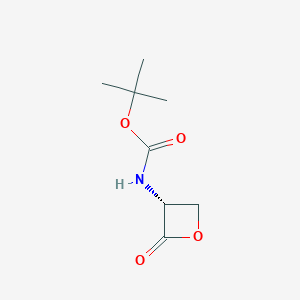

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate

Overview

Description

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate (CAS 126330-77-6) is a chiral carbamate derivative featuring a four-membered oxetane ring with a ketone group at the 2-position and a tert-butoxycarbonyl (Boc) protective group at the 3-position. Its molecular formula is C₈H₁₃NO₄, with a molecular weight of 187.19 g/mol . The compound is widely used in pharmaceutical research as a synthetic intermediate, particularly in the development of enantioselective drugs and bioactive molecules. It is typically stored under nitrogen at 2–8°C to maintain stability, reflecting its sensitivity to moisture and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-oxooxetan-3-yl)carbamate typically involves the reaction of ®-3-hydroxyoxetane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for ®-tert-Butyl (2-oxooxetan-3-yl)carbamate are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (2-oxooxetan-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane-2,3-dione derivatives, while reduction can produce tert-butyl (2-aminooxetan-3-yl)carbamate .

Scientific Research Applications

®-tert-Butyl (2-oxooxetan-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (2-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that further modulate biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric and Diastereomeric Comparisons

(S)-tert-Butyl (2-oxooxetan-3-yl)carbamate (CAS 98541-64-1)

- Key Difference : The (S)-enantiomer shares the same molecular formula and weight as the (R)-form but differs in stereochemistry at the oxetane ring. This enantiomeric pair is critical for studying stereoselective reactions, as their biological activities or binding affinities may diverge in chiral environments (e.g., enzyme active sites) .

- Synthetic Relevance: Both enantiomers are synthesized via similar routes, often involving Mitsunobu reactions or asymmetric catalysis, but their separation requires chiral chromatography or enzymatic resolution .

(R)-tert-Butyl (3-oxobutan-2-yl)carbamate (CAS 1350713-44-8)

- Structural Difference : Replaces the oxetane ring with a linear 3-oxobutan-2-yl chain.

- Properties : Higher flexibility due to the lack of ring strain, leading to differences in reactivity. For example, the linear analog may undergo nucleophilic additions more readily than the strained oxetane derivative .

Ring-Size Variants

(R)-tert-Butyl (2-oxoazepan-3-yl)carbamate (CAS 106691-72-9)

- Structure : Features a seven-membered azepane ring instead of oxetane.

- Molecular Weight : 228.29 g/mol (vs. 187.19 for the oxetane analog).

- This compound is explored in peptidomimetics and macrocyclic drug candidates .

tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)

- Structure : Cyclopentane ring with a ketone group.

- Similarity Score : 0.98 (compared to the target compound’s 0.83 similarity score with its (S)-enantiomer) .

- Reactivity : The five-membered ring balances strain and stability, making it a common scaffold in prostaglandin analogs and kinase inhibitors.

Functional Group Modifications

tert-Butyl ((R)-4,4-dimethyl-1-oxo-1-(((S)-1-phenylethyl)amino)pentan-2-yl)carbamate (Compound 250)

- Structure: Incorporates a phenylethylamino group and a branched carbon chain.

- Stereoselectivity : Synthesized with an enantiomeric ratio of 32:1, indicating high chiral purity. This is advantageous for asymmetric synthesis of receptor-targeted molecules .

(R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate (Compound 3)

- Structure : Aromatic phenyl group with a hydroxyethyl substituent.

- Synthesis : Produced via NaBH₄ reduction of a ketone precursor (84% yield), contrasting with the oxetane derivative’s reliance on phosphine-mediated coupling (e.g., triphenylphosphine/DEAD in THF) .

Tabulated Comparison of Key Compounds

Biological Activity

(R)-tert-Butyl (2-oxooxetan-3-yl)carbamate is a chemical compound with significant potential in biological applications due to its unique structural features. This compound is characterized by its oxetane ring and carbamate functionality, which contribute to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

- Molecular Formula : C9H15NO4

- Molecular Weight : 187.19 g/mol

- CAS Number : 126330-77-6

The compound's structure includes a tert-butyl group attached to a 2-oxooxetan moiety, which influences its lipophilicity and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant for enzymes involved in lipid metabolism, such as N-acylethanolamine acid amidase (NAAA), which is implicated in various physiological processes including pain modulation and inflammation .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on NAAA. This enzyme plays a crucial role in the metabolism of lipid signaling molecules, and its inhibition can lead to increased levels of bioactive lipids, potentially providing therapeutic benefits for conditions such as pain and inflammation .

Case Studies

- Inhibition of N-acylethanolamine Acid Amidase :

-

Synthesis of Anticancer Agents :

- Research involving oxetane derivatives has revealed their utility in synthesizing complex molecules with anticancer properties. Although specific data on this compound is scarce, its role as a synthetic intermediate positions it well for further exploration in cancer research.

Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-tert-Butyl (2-oxooxetan-3-yl)carbamate | 126330-77-6 | 1.00 | Different stereochemistry affects activity |

| tert-butyl (2-cyanoacetate) | 130892-40-9 | 0.80 | Contains cyano group affecting reactivity |

| (R)-Methyl 2-Oxooxazolidine-4-carboxylate | 144542-43-8 | 0.86 | Contains an oxazolidine ring |

The comparison highlights how variations in substituents affect the biological activity and potential applications of these compounds. The unique stereochemistry of this compound may lead to distinct biological effects compared to its enantiomer and other structural analogs.

Q & A

Basic Questions

Q. What is the recommended synthetic route for obtaining (R)-tert-Butyl (2-oxooxetan-3-yl)carbamate with high enantiomeric purity?

The Mitsunobu reaction is widely employed for stereoselective synthesis. In a representative procedure (adapted for the R-enantiomer):

- Reagents : (R)-3-Amino-2-oxetanone, di-tert-butyl dicarbonate (Boc₂O), triphenylphosphine (PPh₃), diethyl azidodicarboxylate (DEAD), anhydrous THF.

- Conditions :

- Cool THF to 0°C, add PPh₃ and DEAD.

- Stir for 15 minutes, then add Boc₂O and (R)-3-amino-2-oxetanone.

- Warm to room temperature and monitor by TLC or HPLC.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

- Enantiomeric purity : Validate via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) .

Q. Which analytical techniques are critical for characterizing this compound?

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal packing data for oxetane-containing carbamates?

Discrepancies in hydrogen-bonding patterns (e.g., N–H···O vs. C–H···O interactions) may arise due to:

- Crystallization solvents : Polar solvents (e.g., ethanol) favor stronger N–H···O bonds.

- Substituent effects : Electron-withdrawing groups on the oxetane alter donor-acceptor capacity.

- Validation : Compare multiple datasets (e.g., CCDC entries) and apply Hirshfeld surface analysis .

Q. What strategies mitigate oxetane ring-opening during functionalization reactions?

- Low-temperature conditions : Perform nucleophilic substitutions at –20°C to reduce ring strain.

- Protecting groups : Use Boc to shield the carbamate NH during coupling reactions.

- Catalytic control : Employ Pd-mediated cross-coupling instead of strong bases .

Q. How can reaction mechanisms involving this carbamate be analyzed methodologically?

- Isotopic labeling : Introduce ¹⁸O at the oxetane carbonyl to track ring-opening pathways via MS.

- DFT calculations : Model transition states for ring-opening (e.g., with Gaussian 16) to predict regioselectivity.

- In-situ IR : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to detect intermediates .

Q. Data Contradiction Analysis

Q. How should discrepancies in enantiomeric excess (ee) measurements be addressed?

Disagreements between chiral HPLC and optical rotation data may stem from:

- Column degradation : Validate HPLC columns with reference standards.

- Solvent effects : Ensure consistent solvent systems (e.g., hexane/isopropanol vs. methanol).

- Calibration : Cross-check with polarimetry (e.g., [α]D²⁵ = +15° for R-isomer in CHCl₃) .

Q. Why do synthetic yields vary significantly across literature reports?

- Impurity in starting materials : (R)-3-Amino-2-oxetanone purity impacts Boc protection efficiency.

- Moisture sensitivity : Use rigorously anhydrous THF and molecular sieves for Mitsunobu reactions.

- Scale-dependent effects : Pilot small-scale reactions (<1 mmol) before scaling up .

Q. Methodological Tables

Table 1: Optimized Reaction Conditions for Boc Protection

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 0°C → RT | |

| Solvent | Anhydrous THF | |

| Stoichiometry (Boc₂O) | 1.2 equivalents | |

| Reaction Time | 12–24 hours |

Table 2: Key Hydrogen Bonds in Crystal Structures

| Interaction | Distance (Å) | Angle (°) | Study |

|---|---|---|---|

| N–H···O (carbamate) | 2.85 | 165 | |

| C–H···O (oxetane) | 3.10 | 145 |

Properties

IUPAC Name |

tert-butyl N-[(3R)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456560 | |

| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126330-77-6 | |

| Record name | tert-Butyl [(3R)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.